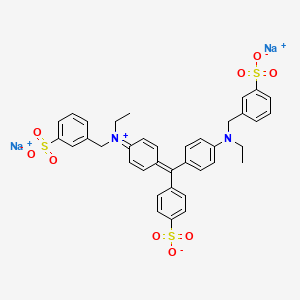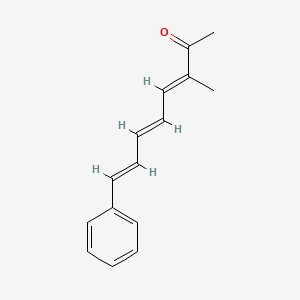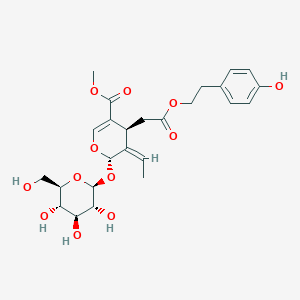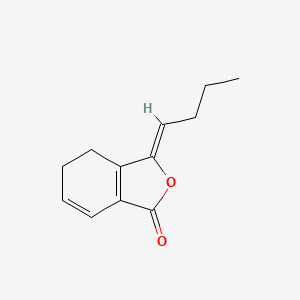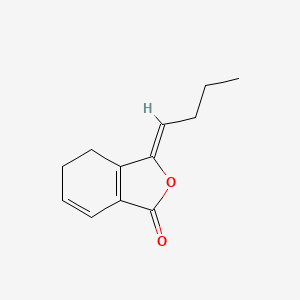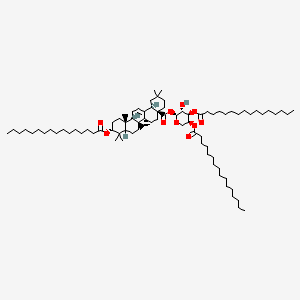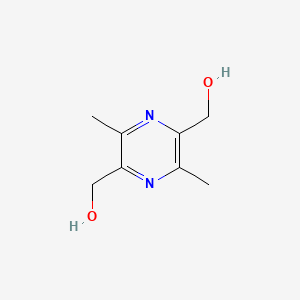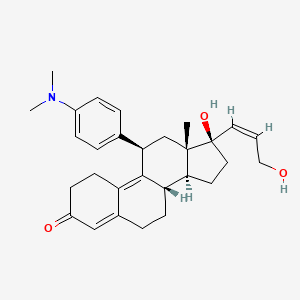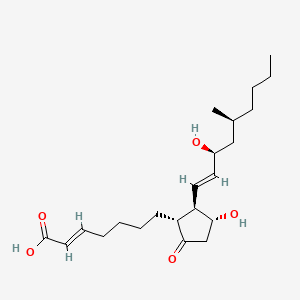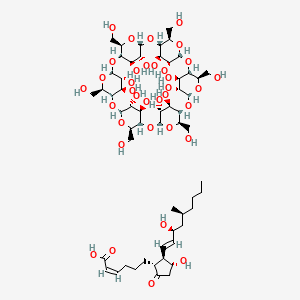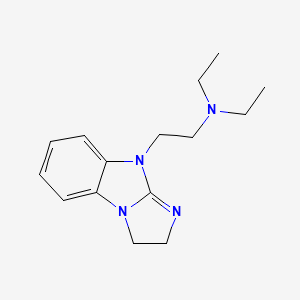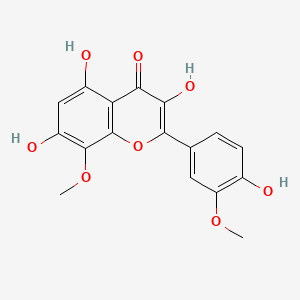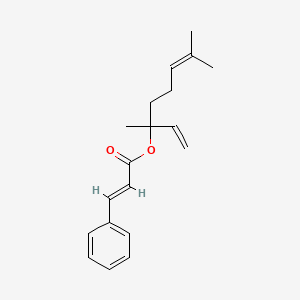
Linalyl cinnamate
Overview
Description
Linalyl cinnamate is an organic compound with the molecular formula C19H24O2. It is known for its sweet, floral, fruity, and balsamic aroma, making it a valuable ingredient in the fragrance and flavor industries. This compound is often used as a blending agent and fixative in delicate floral accords, enhancing the overall scent profile of various products .
Mechanism of Action
Target of Action
Linalyl cinnamate is primarily used as a fragrance chemical . It is part of perfume oils and/or flavors . It gives a sweet natural effect to floral, fruity, and oriental compositions . It acts as a blending agent and as a fixative in these compositions .
Mode of Action
It is known to interact with its targets to produce a sweet natural effect in various compositions . It acts as a blending agent, helping to harmonize the different aromatic components. As a fixative, it helps to slow down the evaporation of the more volatile components, thereby prolonging the overall aroma .
Biochemical Pathways
This compound is likely involved in the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . Therefore, the pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
It is known that the compound is analyzed by reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . It is also known that this compound is an insoluble, hydrogen-bond, deodorizing molecule with a high molecular weight .
Result of Action
The primary result of this compound’s action is the production of a sweet natural effect in floral, fruity, and oriental compositions . It enhances the overall aroma of these compositions and prolongs their scent by acting as a fixative .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability can vary depending on the pH of the environment . It also has different levels of effectiveness in various products such as acid cleaner, fabric conditioner, antiperspirant, shampoo, fabric detergent liquid, soap, powder detergent, and liquid bleach . It is also important to note that this compound should be handled and stored properly to prevent leakage or spillage .
Biochemical Analysis
Biochemical Properties
Linalyl cinnamate plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the metabolism of cinnamic acid derivatives. For instance, this compound can be hydrolyzed by esterases, releasing linalool and cinnamic acid. These interactions are crucial for its metabolic processing and potential biological activities .
Cellular Effects
This compound influences various cellular processes. It has been shown to exhibit antimicrobial activity, affecting the growth and viability of certain bacterial and fungal cells. This compound can disrupt cell membranes and interfere with cellular metabolism, leading to cell death in pathogenic microorganisms
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, altering their activity. For example, this compound has been found to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . It may also interact with transcription factors, influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that its biological activity may diminish as it degrades, highlighting the importance of proper storage and handling.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and antimicrobial activities. At higher doses, this compound can cause adverse effects, including toxicity and organ damage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of cinnamic acid derivatives. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to release linalool and cinnamic acid . These metabolites can then enter various metabolic pathways, contributing to the compound’s overall biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, it may interact with transport proteins that facilitate its movement within the body . The distribution of this compound can influence its localization and accumulation in specific tissues, affecting its biological activity.
Subcellular Localization
This compound’s subcellular localization is an important aspect of its function. It can be found in various cellular compartments, including the cytoplasm and membranes. The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding its subcellular distribution is crucial for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Linalyl cinnamate can be synthesized through the esterification of linalool and cinnamic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Linalyl cinnamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of this compound oxide, which may have different olfactory properties.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol, linalyl cinnamyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: this compound oxide
Reduction: Linalyl cinnamyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Linalyl cinnamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies involving esterification, oxidation, and reduction reactions.
Medicine: Its pleasant aroma and low toxicity make it suitable for use in aromatherapy and as a fragrance in medicinal products.
Comparison with Similar Compounds
Linalyl cinnamate can be compared with other similar compounds such as:
Linalyl acetate: Both compounds have similar floral and fruity aromas, but linalyl acetate is more commonly used in flavor applications.
Cinnamyl acetate: This compound has a spicier aroma compared to the sweet and balsamic scent of this compound.
Linalool: While linalool is a precursor in the synthesis of this compound, it has a more pronounced floral aroma and is widely used in both fragrance and flavor industries
This compound stands out due to its unique combination of floral, fruity, and balsamic notes, making it a versatile ingredient in various applications.
Properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-5-19(4,15-9-10-16(2)3)21-18(20)14-13-17-11-7-6-8-12-17/h5-8,10-14H,1,9,15H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFUEXLIKDHJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)C=CC1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047410 | |
| Record name | Linalyl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78-37-5 | |
| Record name | Linalyl cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linalyl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the composition of Sim flower fragrance and what role does Linalyl Cinnamate play in it?
A2: The study on Sim flower fragrance identified several key aromatic compounds, including Aldehyde anisic, Cinnamaldehyde, Cinnamon bark oil, Linalool, Linalyl acetate, Linalyl butyrate, and importantly, this compound. [] The research specifically points out Aldehyde anisic and Linalool as the primary contributors to the characteristic aroma of Sim flower. While not the dominant aroma, the presence of this compound contributes to the overall fragrance profile, potentially adding complexity and depth to the scent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


